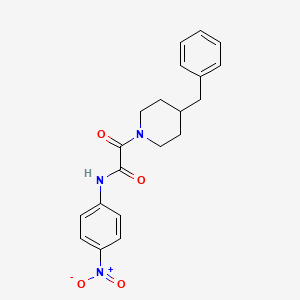

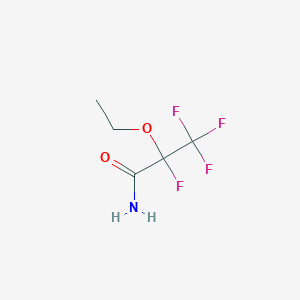

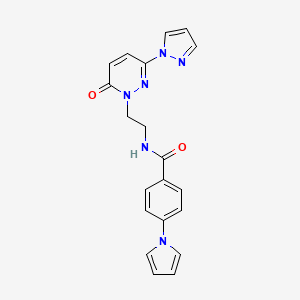

(2S,4S)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,4S)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C27H33N5O4S and its molecular weight is 523.65. The purity is usually 95%.

BenchChem offers high-quality (2S,4S)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Alzheimer's Disease Research

The compound has been explored in the context of Alzheimer's disease, particularly in the development of amyloid imaging ligands. These ligands, including structures similar to the compound , have shown promise in measuring amyloid in vivo in the brains of patients with Alzheimer's disease. The application of PET amyloid imaging techniques, leveraging compounds like this, represents a breakthrough in understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain, enabling early detection of Alzheimer's disease. Such advancements are critical in evaluating new anti-amyloid therapies (Nordberg, 2007).

2. Central Nervous System (CNS) Drug Synthesis

The compound's structure is indicative of its potential in the synthesis of novel CNS acting drugs. Research has identified functional chemical groups, including structures similar to this compound, that may serve as lead molecules for the synthesis of compounds with CNS activity. This area of research is critical considering the increasing prevalence of CNS disorders and the adverse effects associated with many current CNS drugs (Saganuwan, 2017).

3. Role in Antitubercular Activity

Compounds with similar structures have been evaluated for their anti-tubercular activity against various mycobacteria, including M. tuberculosis and M. avium. The search for new leads for anti-TB compounds is vital given the prevalence of tuberculosis and the emergence of drug-resistant strains. The chemical structure under discussion holds promise in this domain, potentially contributing to the development of more effective anti-tuberculosis therapies (Asif, 2014).

4. Exploration in Heterocyclic Chemistry

The intricate structure of the compound suggests its potential utility in heterocyclic chemistry, an area fundamental to the pharmaceutical industry. Heterocyclic compounds play a crucial role in the development of new medications, and the compound's structure may be instrumental in synthesizing new heterocyclic compounds with various biological applications (Yoda, 2020).

Mécanisme D'action

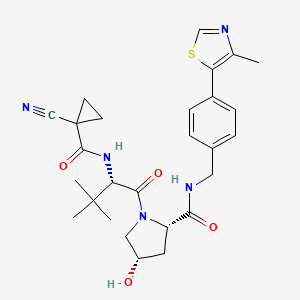

Target of Action

The primary target of cis VH 298 is the Von Hippel-Lindau (VHL) protein . VHL is a component of the E3 ubiquitin ligase complex that plays a crucial role in cellular oxygen sensing by targeting hypoxia-inducible factors (HIFs) for degradation .

Mode of Action

cis VH 298 is a potent inhibitor of the VHL:HIF-α interaction . It binds tightly to VHL with a Kd value of 80-90 nM , blocking the interaction between VHL and HIF-α . This inhibition leads to the stabilization of hydroxylated HIF-α and the induction of HIF-dependent transcription .

Biochemical Pathways

The inhibition of the VHL:HIF-α interaction by cis VH 298 affects the hypoxia-inducible factor (HIF) pathway . Under normoxic conditions, HIF-α is hydroxylated, recognized by VHL, and subsequently degraded. When the vhl:hif-α interaction is inhibited, hydroxylated hif-α accumulates in the cell . This accumulation leads to the transcription of HIF target genes, which are involved in various processes such as angiogenesis, erythropoiesis, and cell survival .

Pharmacokinetics

It is noted that the compound is cell-permeable , suggesting it can readily cross cell membranes and reach its intracellular target, VHL

Result of Action

The result of cis VH 298 action is the initiation of the hypoxic response in cells . By inhibiting the VHL:HIF-α interaction, cis VH 298 leads to the accumulation of hydroxylated HIF-α . This accumulation results in the upregulation of mRNA and protein levels of HIF target genes , which can influence various cellular processes, including cell survival, angiogenesis, and erythropoiesis .

Propriétés

IUPAC Name |

(2S,4S)-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O4S/c1-16-21(37-15-30-16)18-7-5-17(6-8-18)12-29-23(34)20-11-19(33)13-32(20)24(35)22(26(2,3)4)31-25(36)27(14-28)9-10-27/h5-8,15,19-20,22,33H,9-13H2,1-4H3,(H,29,34)(H,31,36)/t19-,20-,22+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVQUNZCNAMROD-JAXLGGSGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2420791.png)

![7-(2-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2420797.png)

![1-[(4Ar,8aR)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl]-2-chloroethanone](/img/structure/B2420800.png)

![4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B2420801.png)